molecular formula C23H20N6O4 B2734034 N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide CAS No. 1207052-91-2

N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2734034
CAS No.: 1207052-91-2
M. Wt: 444.451
InChI Key: HNDFIXMZAJLSRT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a bioactive molecule with drug-like properties, cataloged in the ChEMBL database. It has the molecular formula C23H20N6O4 and a molecular weight of 444.451

Preparation Methods

    Formation of Key Intermediates: This involves the preparation of intermediate compounds through reactions such as condensation, cyclization, or substitution.

    Coupling Reactions: These reactions are used to join different molecular fragments, often using reagents like palladium catalysts.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, possibly acting as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, compounds with similar structures often interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The ChEMBL database and tools like ChemMine can be used to identify and analyze these similarities .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O4/c1-32-16-9-7-15(8-10-16)18-13-19-22-26-29(23(31)27(22)11-12-28(19)25-18)14-21(30)24-17-5-3-4-6-20(17)33-2/h3-13H,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDFIXMZAJLSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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